molecular formula C23H33N3O3 B7129851 N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide

N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide

Cat. No.: B7129851
M. Wt: 399.5 g/mol
InChI Key: IZGQLJSRIRRPJM-UHFFFAOYSA-N
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Description

N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a butanamide group

Properties

IUPAC Name

N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-2-8-21(27)24-16-19-11-6-13-25(17-19)23(29)20-12-7-14-26(20)22(28)15-18-9-4-3-5-10-18/h3-5,9-10,19-20H,2,6-8,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGQLJSRIRRPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1CCCN(C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylacetyl Group: This step involves the acylation of the pyrrolidine ring using phenylacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving the appropriate precursors.

    Coupling of the Pyrrolidine and Piperidine Rings: This step involves the formation of a carbonyl linkage between the two rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Butanamide Group: The final step involves the acylation of the piperidine ring with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biology: It is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]acetamide
  • N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]propionamide

Uniqueness

N-[[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-3-yl]methyl]butanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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